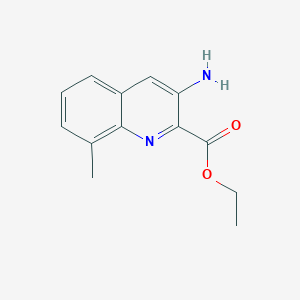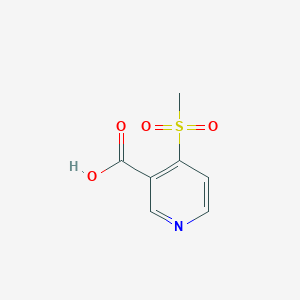![molecular formula C25H16BrN B13658600 3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
3-Bromo-9,9'-spirobi[fluoren]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9,9’-spirobi[fluoren]-2-amine is a chemical compound with the molecular formula C25H15BrN. It is a derivative of spirobi[fluorene], where a bromine atom is attached to the 3rd position and an amine group is attached to the 2nd position. This compound is known for its unique structural properties, making it valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9’-spirobi[fluoren]-2-amine typically involves the bromination of 9,9’-spirobi[fluorene] followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3rd position .
For the amination step, the brominated intermediate is reacted with an amine source, such as ammonia or an amine derivative, under basic conditions. This step often requires a catalyst like palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3-Bromo-9,9’-spirobi[fluoren]-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
3-Bromo-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amine group can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Pd/C), bases (e.g., K2CO3), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amines or hydrocarbons.
科学的研究の応用
3-Bromo-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-9,9’-spirobi[fluoren]-2-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group enable the compound to participate in various chemical reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
類似化合物との比較
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 4-Bromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 9,9’-Spirobi[fluoren]-2-amine
Uniqueness
3-Bromo-9,9’-spirobi[fluoren]-2-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct reactivity and properties. This compound exhibits higher photoluminescence quantum yield and better thermal stability compared to its analogs, making it particularly valuable in applications like OLEDs and biological imaging .
特性
分子式 |
C25H16BrN |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
3'-bromo-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C25H16BrN/c26-23-13-18-17-9-3-6-12-21(17)25(22(18)14-24(23)27)19-10-4-1-7-15(19)16-8-2-5-11-20(16)25/h1-14H,27H2 |
InChIキー |
HVCSTQULDCGRIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC(=C(C=C46)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


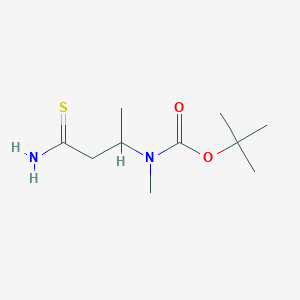

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)
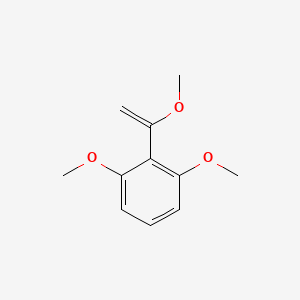

![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
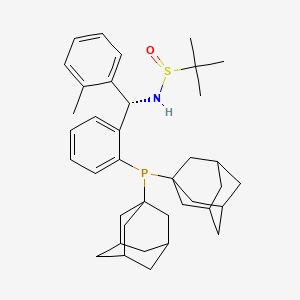
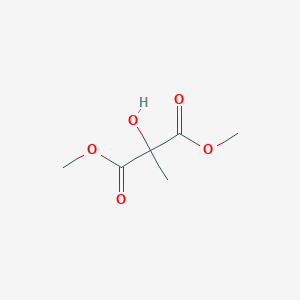
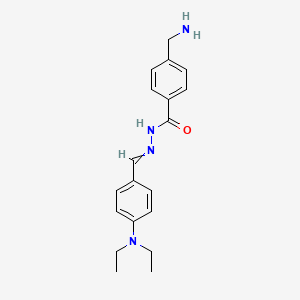
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
